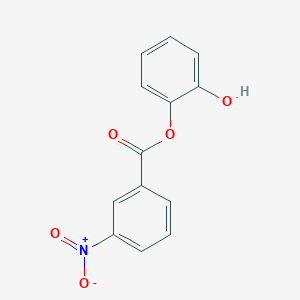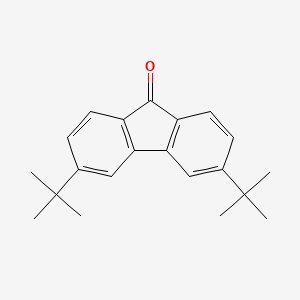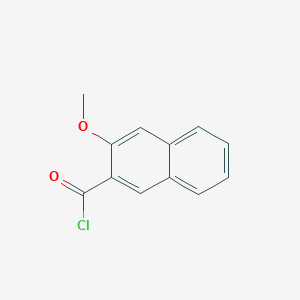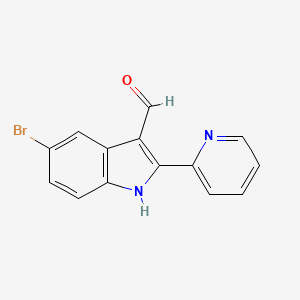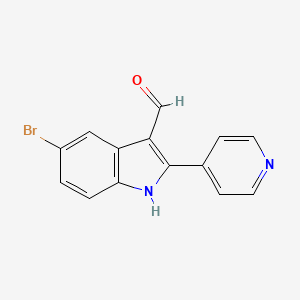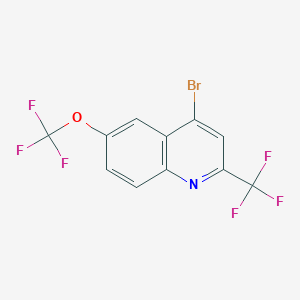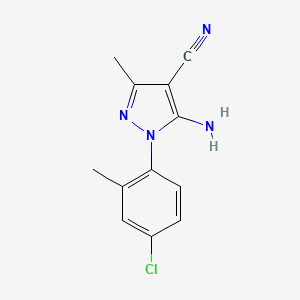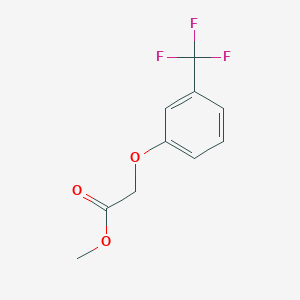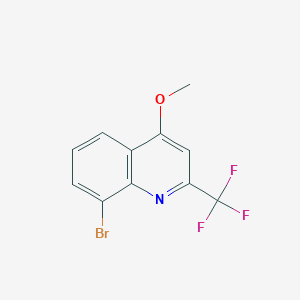
8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
“8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C11H7BrF3N . It is a derivative of quinoline, a class of organic compounds that are widely used in the field of drug development and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives like “this compound” can be achieved through various methods. One such method is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the use of organoboron reagents and is known for its mild and functional group tolerant reaction conditions . Another method involves the activation of amides with trifluoromethanesulfonic anhydride followed by π-nucleophile addition to the activated intermediate and annulation .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo deoxygenation reactions mediated by visible light .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its empirical formula (C11H7BrF3N) and molecular weight (290.08) . Other properties like density, melting point, and boiling point are not specified in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline has been synthesized using Buchwald–Hartwig amination, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (Bonacorso et al., 2018). This method demonstrates a successful synthesis with yields ranging from 60-88%.
- Chemical Reactions and Properties : The compound has shown interesting properties in terms of chemical reactions. For instance, in studies involving metalation reactions, the presence of a methoxy group at the peri-position has been found to impede deprotonation of bromo(trifluoromethyl)quinoline derivatives (Schlosser et al., 2006).
Biological and Pharmaceutical Research
- Antimicrobial Properties : Certain quinoline derivatives, including those with methoxy and trifluoromethyl groups, have been evaluated for their antimicrobial properties. These studies contribute to the understanding of the potential use of these compounds in developing new antimicrobial agents (Holla et al., 2006).
- Anticancer Activity : Research has also been conducted on the anticancer properties of quinoline derivatives. These studies focus on evaluating the effectiveness of these compounds against various cancer cell lines, thereby contributing to the search for new anticancer drugs (Köprülü et al., 2018).
Material Science Applications
- Corrosion Inhibition : Some studies have explored the use of quinoline derivatives, including those with bromo and methoxy groups, as corrosion inhibitors. These compounds have been tested for their effectiveness in protecting metals like steel from acid corrosion, showing promising results (Tazouti et al., 2021).
Photophysical Properties
- Photophysical Analyses : Investigations into the photophysical properties of certain quinoline derivatives, including those with methoxy and trifluoromethyl groups, have been conducted. These studies are significant for understanding the optical and electronic properties of these compounds, which can have applications in various fields like material science and sensor technology (Bonacorso et al., 2018).
Mécanisme D'action
Target of Action
Quinoline derivatives are generally known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are often involved in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This process involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions, which this compound may participate in, can lead to the formation of new carbon–carbon bonds, potentially affecting various biochemical pathways .
Pharmacokinetics
Its predicted boiling point is 3113±370 °C, and its predicted density is 1606±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) . These properties may influence its bioavailability.
Result of Action
The formation of new carbon–carbon bonds through suzuki–miyaura cross-coupling reactions could potentially lead to significant changes in molecular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. For instance, the Suzuki–Miyaura cross-coupling reactions it may participate in are known to be exceptionally mild and functional group tolerant . .
Propriétés
IUPAC Name |
8-bromo-4-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-17-8-5-9(11(13,14)15)16-10-6(8)3-2-4-7(10)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDGKLNBRZRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC=C2Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




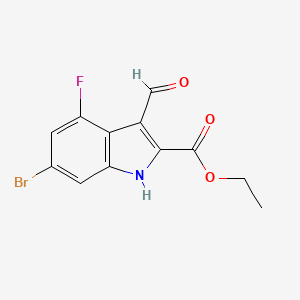
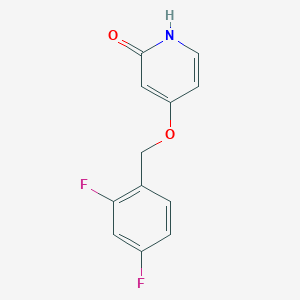
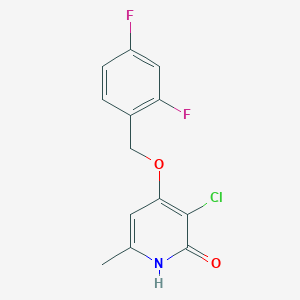
![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)
